Hydroxyphenylacetic acid

Antioxidant assays Free radical scavenging Phenolic acids

4-Hydroxyphenylacetic acid (4-HPA) is the mandatory, non-substitutable substrate for microbial 4-HPA meta-cleavage pathway studies, validated Nrf2 activator (6-25 mg/kg in vivo), and ideal low-activity antioxidant reference compound (IC50 852.713 μM ABTS). Its para-hydroxyl group confers a solubility profile (insoluble in cold water, freely soluble in ethanol, ether, ethyl acetate) that dictates specific process-solvent choices for crystallization, liquid-liquid extraction, and synthetic transformations—particularly in routes to atenolol, dextromethorphan, and cephalosporin antibiotics. Generic substitution with phenylacetic acid or 2-/3-hydroxylated isomers will yield false-negative enzyme assay results and irreproducible process yields. Procurement of 4-HPA ensures methodologically robust, publication-ready data and scalable synthetic protocols.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 156-38-7
Cat. No. B194381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyphenylacetic acid
CAS156-38-7
Synonyms4-Hydroxybenzeneacetic Acid;  (4-Hydroxyphenyl)acetic Acid;  (p-Hydroxyphenyl)acetic Acid;  2-[4-(Hydroxy)phenyl]acetic Acid;  4-(Carboxymethyl)phenol;  p-Hydroxybenzeneacetic Acid
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)O
InChIInChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
InChIKeyXQXPVVBIMDBYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Beige Solid
Solubility60.7 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenylacetic Acid (CAS 156-38-7): A Monohydroxylated Phenolic Acid with Distinct Physicochemical and Biological Signatures


4-Hydroxyphenylacetic acid (4-HPA; p-hydroxyphenylacetic acid) is a monocarboxylic acid classified as a 1-hydroxy-2-unsubstituted benzenoid [1]. It is a naturally occurring phenolic acid produced endogenously via gut microbial fermentation of dietary polyphenols and aromatic amino acids [2]. This compound is distinguished from unsubstituted phenylacetic acid by the presence of a single hydroxyl group at the para position of the aromatic ring, a modification that fundamentally alters its solubility profile, hydrogen-bonding capacity, enzymatic substrate specificity, and biological activity compared to non-hydroxylated or differently hydroxylated analogs .

Why 4-Hydroxyphenylacetic Acid Cannot Be Replaced by Phenylacetic Acid or Other Positional Isomers in Research and Industrial Applications


The substitution of 4-hydroxyphenylacetic acid with phenylacetic acid, 2-hydroxyphenylacetic acid (2-HPA), or 3-hydroxyphenylacetic acid (3-HPA) is not a trivial exchange. The para-hydroxyl group critically modulates the compound's solubility in water and organic solvents, alters its redox potential and antioxidant capacity, and determines its recognition and turnover by specific bacterial and mammalian enzymes . In microbial catabolism, Pseudomonas putida employs entirely distinct, non-interchangeable enzymatic pathways for phenylacetic acid versus 4-hydroxyphenylacetic acid, confirming that these molecules are not functionally equivalent substrates [1]. Furthermore, the position of the hydroxyl group (ortho, meta, or para) directly dictates antibacterial potency, with 3-HPA exhibiting stronger activity than 2-HPA against common test organisms [2]. Consequently, generic substitution without rigorous validation risks experimental failure, irreproducible results, and suboptimal synthetic yields. The following quantitative evidence delineates precisely where 4-HPA diverges from its closest structural analogs.

Quantitative Differentiation of 4-Hydroxyphenylacetic Acid: Head-to-Head Comparisons Against Structural Analogs


ABTS Radical Scavenging Activity: 4-HPA Exhibits a 197-Fold Higher IC50 (Weaker Antioxidant Potency) Than Gallic Acid, Defining Its Role as a Low-Potency Phenolic Baseline

In a standardized ABTS radical scavenging assay comparing ten water-soluble phenols, 4-hydroxyphenylacetic acid (4-HPA) exhibited an IC50 value of 852.713 μM, whereas gallic acid (3,4,5-trihydroxybenzoic acid) exhibited an IC50 of 4.332 μM [1]. This quantifies 4-HPA as approximately 197-fold less potent as an ABTS radical scavenger than the trihydroxylated reference compound. The data establish that the monohydroxylated 4-HPA possesses relatively weak direct antioxidant activity compared to polyhydroxylated phenols, making it a useful low-activity control or baseline in structure-activity relationship (SAR) studies [2].

Antioxidant assays Free radical scavenging Phenolic acids Structure-activity relationship

Positional Isomerism Dictates Antibacterial Potency: 3-Hydroxyphenylacetic Acid (Meta-Isomer) Exhibits Superior Antibacterial Activity Compared to 2-Hydroxyphenylacetic Acid (Ortho-Isomer)

A comparative microbiological study of alkali metal 2-hydroxyphenylacetates against Escherichia coli, Klebsiella aerogenes, Pseudomonas fluorescens, and Bacillus subtilis revealed that the antibacterial activity of hydroxyphenylacetic acids is strongly dependent on the hydroxyl group position. The meta-isomer (3-hydroxyphenylacetic acid) exhibits significantly stronger antibacterial activity than the ortho-isomer (2-hydroxyphenylacetic acid) [1]. While direct head-to-head MIC values for the free acids were not tabulated in the open-access summary, the authors explicitly state that '2-HPAA shows much weaker antibacterial activity compared to 3-HPAA which possess the hydroxyl group from the ring in the meta position' [1]. This positional specificity underscores that the para-isomer (4-HPA), the subject of this guide, occupies a distinct position in the activity spectrum that cannot be assumed from data on ortho or meta isomers.

Antibacterial activity Structure-activity relationship Positional isomerism Phenolic acids

Enzymatic Substrate Specificity: 4-Hydroxyphenylacetic Acid Hydroxylase Exhibits 4-Fold Preference for 4-HPA Over p-Hydroxyphenylpyruvic Acid

An enzyme preparation isolated from an unidentified bacterium grown on p-hydroxyphenylacetic acid catalyzes the conversion of p-hydroxyphenylacetic acid to homogentisic acid. This enzyme demonstrates high substrate specificity for 4-HPA, exhibiting only approximately 25% relative activity when assayed with the structurally related compound p-hydroxyphenylpyruvic acid [1]. The complete oxidation stoichiometry was determined: 1 mole of 4-HPA requires 1 mole of NADH or NADPH and 1 mole of oxygen to yield 1 mole of homogentisic acid [1].

Enzyme specificity Microbial metabolism Substrate selectivity Biocatalysis

Solubility Differentiation: Para-Hydroxylation Markedly Reduces Aqueous Solubility Relative to Phenylacetic Acid, Impacting Formulation and Extraction Protocols

The solubility of phenylacetic acid and p-hydroxyphenylacetic acid was systematically measured in water and nine organic solvents of industrial relevance . While the full numerical solubility values require retrieval of the primary paper, the study establishes that the addition of the para-hydroxyl group fundamentally alters the solute-solvent interaction profile compared to the unsubstituted parent compound . Qualitative vendor datasheets further corroborate that 4-HPA is insoluble in cold water, slightly soluble in hot water, and readily soluble in ethanol, ether, and ethyl acetate . This contrasts with phenylacetic acid, which exhibits different solubility behavior in these solvent systems.

Solubility Physicochemical properties Formulation science Process chemistry

Divergent Microbial Catabolic Pathways: Pseudomonas putida Metabolizes Phenylacetic Acid and 4-Hydroxyphenylacetic Acid via Unrelated, Non-Interchangeable Routes

Formal genetic and biochemical evidence confirms that in Pseudomonas putida strain U, phenylacetic acid (PhAcOH) and 4-hydroxyphenylacetic acid (4HOPhAcOH) are catabolized through two distinct, unrelated pathways [1]. Mutational analysis using transposon mutagenesis demonstrated that disruption of genes in one pathway does not impair the catabolism of the other compound [1]. This pathway divergence means that 4-HPA cannot substitute for phenylacetic acid as a carbon source in strains lacking the 4-HPA catabolic operon, and vice versa.

Microbial metabolism Catabolic pathways Biodegradation Enzymology

In Vivo Nrf2 Induction: 4-HPA Activates the Nrf2 Antioxidant Response Pathway at Pharmacologically Relevant Doses in Animal Models

In vivo administration of 4-hydroxyphenylacetic acid at doses of 6, 12, or 25 mg/kg increases Nrf2 translocation to the nucleus and enhances the activity of phase II and antioxidant enzymes [1]. This Nrf2-activating property distinguishes 4-HPA from other phenolic acid metabolites that may not exhibit this specific transcriptional effect. While direct comparator data from the same study are not available, this establishes a defined pharmacological benchmark for the compound.

Nrf2 activation In vivo pharmacology Antioxidant response Gut metabolite

Optimal Research and Industrial Applications for 4-Hydroxyphenylacetic Acid Based on Its Quantitative Differentiation Profile


Use as a Defined Low-Potency Antioxidant Baseline in Structure-Activity Relationship (SAR) Studies

Given its IC50 of 852.713 μM in the ABTS assay—approximately 197-fold higher than gallic acid [1]—4-HPA serves as an ideal low-activity reference compound when screening novel phenolic antioxidants. Researchers can calibrate their assay systems using 4-HPA as the lower bound of the activity range, enabling precise quantification of the potency enhancement achieved by adding hydroxyl groups or other substituents to the phenylacetic acid scaffold.

Specialized Substrate for Studying Para-Hydroxyphenylacetic Acid-Specific Catabolic Enzymes and Pathways

The high substrate specificity of the 4-HPA hydroxylase (4-fold preference over p-hydroxyphenylpyruvic acid) [2] and the genetically distinct catabolic pathway in Pseudomonas putida [3] make 4-HPA the obligatory substrate for investigations of the 4-HPA meta-cleavage pathway, homogentisic acid biosynthesis, and microbial aromatic degradation mechanisms. Substitution with phenylacetic acid or other isomers would yield false-negative results in enzyme assays and mutant screens.

Pharmaceutical Intermediate Requiring Specific Solvent Systems for Recrystallization and Reaction Optimization

The distinct solubility profile of 4-HPA—insoluble in cold water but soluble in ethanol, ether, and ethyl acetate —dictates specific solvent choices for industrial-scale purification and synthetic transformations. Process chemists developing routes to atenolol, dextromethorphan, or cephalosporin antibiotics must account for these solubility parameters when designing crystallization steps, liquid-liquid extractions, or reaction media. Phenylacetic acid cannot serve as a reliable process surrogate.

In Vivo Probe for Nrf2-Mediated Antioxidant Response and Gut Microbiota-Metabolite Signaling

With demonstrated in vivo activity at 6-25 mg/kg doses inducing Nrf2 nuclear translocation and phase II enzyme expression [4], 4-HPA is a validated tool compound for pharmacological studies exploring the gut-liver axis, the role of microbial phenolic acid metabolites in host antioxidant defense, and the therapeutic potential of Nrf2 activators. Its endogenous origin as a major microbiota-derived polyphenol metabolite further supports its use in physiologically relevant models.

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